molecular formula C17H16ClFO B1343501 3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898794-24-6

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1343501
M. Wt: 290.8 g/mol
InChI Key: OHRGMRRGLPTTAB-UHFFFAOYSA-N
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Description

3-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone, also known as 4-Fluoro-3-chloro-3-(2,4-dimethylphenyl)propiophenone, is a compound used in scientific research as a starting material for synthesizing other compounds. This compound is known to have a wide range of applications in the field of medicine, pharmaceuticals, and other industries. It is also used as a catalyst in various chemical reactions. The structure of this compound is important in understanding its properties and applications.

Scientific Research Applications

Metabolic Studies

1H and 19F-nmr spectroscopy has been employed to quantitatively investigate the urinary excretion of metabolites of various substituted phenols, including 3-chloro-4-fluorophenol, in rats. These compounds were primarily excreted as glucuronide or sulfate conjugates, or as the unchanged parent compound, showcasing the diverse metabolic pathways involved. This study underscores the utility of nmr spectroscopy in constructing metabolic databases for xenobiotics, aiding in the understanding of structure-metabolism relationships (Bollard et al., 1996).

Pharmacokinetic Profiling

The HepDirect prodrug of a novel phosphonate-containing thyroid hormone receptor agonist underwent disposition characterization in various animal models to assess liver specificity. This study not only highlights the compound's liver-targeting approach but also its metabolic profiling across different species, demonstrating the compound's potential in limiting extrahepatic side effects associated with lipid-lowering agents (Fujitaki et al., 2008).

Environmental Toxicology

The impact of phenoxy herbicides on male Wistar rats was examined, revealing effects similar to those of clofibrate, such as hepatic peroxisome proliferation and decreased serum lipid levels. This study provides insights into the structural similarity between phenoxy acid herbicides and clofibrate, contributing to the understanding of environmental toxicants and their hypolipidemic effects (Vainio et al., 1983).

Radioligand Development

Evaluation of 99mTc-labeled tropanes as potential dopamine transporter imaging agents involved derivatives with substituents on the 3beta-phenyl ring. This research elucidates the importance of substituent effects on the biological behavior of radioligands, contributing to the development of diagnostic tools in neurology (Vanbilloen et al., 2006).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-16(19)15(18)10-14/h3-5,7,9-10H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRGMRRGLPTTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644692
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898794-24-6
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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